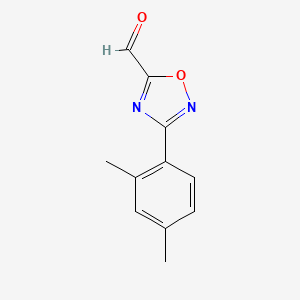![molecular formula C9H9ClIN3 B11786680 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine](/img/structure/B11786680.png)
6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrazine family. This compound is characterized by the presence of chlorine and iodine atoms attached to the imidazo[1,5-a]pyrazine core, along with an isopropyl group. It is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorine atom: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Introduction of the iodine atom: Iodination can be carried out using iodine or iodine monochloride in the presence of a suitable oxidizing agent.
Introduction of the isopropyl group: Alkylation with isopropyl halides under basic conditions can be used to introduce the isopropyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine can undergo various types of chemical reactions, including:
Substitution reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling reactions: The iodine atom can participate in coupling reactions such as Suzuki or Sonogashira coupling to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used under basic conditions.
Electrophilic substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used.
Coupling reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can form 6-azido-1-iodo-3-isopropylimidazo[1,5-a]pyrazine, while Suzuki coupling with phenylboronic acid can form 6-phenyl-1-iodo-3-isopropylimidazo[1,5-a]pyrazine.
Aplicaciones Científicas De Investigación
6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new therapeutic agents.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized derivatives.
Mecanismo De Acción
The mechanism of action of 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine depends on its specific biological target. In general, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloroimidazo[1,5-a]pyrazine: Lacks the iodine and isopropyl groups.
1-Iodo-3-isopropylimidazo[1,5-a]pyrazine: Lacks the chlorine group.
3-Isopropylimidazo[1,5-a]pyrazine: Lacks both chlorine and iodine groups.
Uniqueness
6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine is unique due to the presence of both chlorine and iodine atoms along with an isopropyl group. This combination of substituents provides distinct chemical reactivity and potential biological activities compared to its analogs.
Propiedades
Fórmula molecular |
C9H9ClIN3 |
|---|---|
Peso molecular |
321.54 g/mol |
Nombre IUPAC |
6-chloro-1-iodo-3-propan-2-ylimidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C9H9ClIN3/c1-5(2)9-13-8(11)6-3-12-7(10)4-14(6)9/h3-5H,1-2H3 |
Clave InChI |
LBKFAXAUWDKOHB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC(=C2N1C=C(N=C2)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Methoxyphenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11786597.png)

![2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11786603.png)

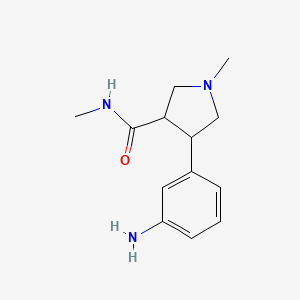
![6-(2,4-Dichlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11786621.png)

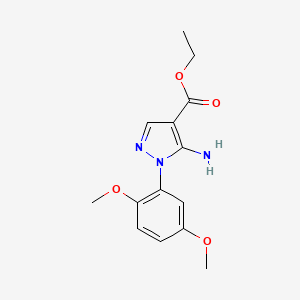
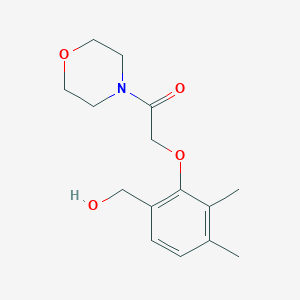

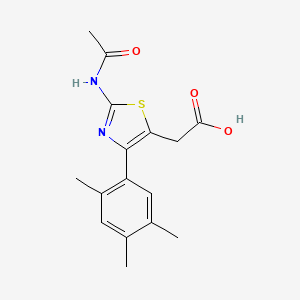
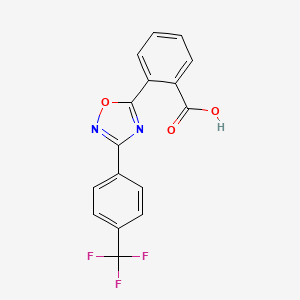
![Ethyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B11786652.png)
